Cas no 1805609-09-9 (3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde)

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde
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- Inchi: 1S/C8H5BrF3NO/c9-1-4-5(3-14)6(10)2-13-7(4)8(11)12/h2-3,8H,1H2
- InChI Key: IDIIDNSXIODFPE-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=O)C(=CN=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- XLogP3: 1.6
- Topological Polar Surface Area: 30
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029031680-250mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde |
1805609-09-9 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029031680-1g |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde |
1805609-09-9 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029031680-500mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde |
1805609-09-9 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde Related Literature
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde and Its Significance in Modern Pharmaceutical Chemistry
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde represents a complex heterocyclic compound with a unique molecular framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the chemical formula C10H6BrF4O, features a pyridine ring substituted with multiple fluorine atoms, bromomethyl, and carboxaldehyde functional groups. The presence of these functional groups contributes to its potential applications in drug discovery and synthetic chemistry. Recent studies have highlighted the importance of such compounds in the development of novel therapeutics targeting various biological pathways, particularly in oncology and neurodegenerative diseases.
The 3-(Bromomethyl) group introduces electrophilic properties to the molecule, which can facilitate reactions with nucleophilic substrates. This functional group is often used as a building block in the synthesis of bioactive molecules due to its ability to participate in diverse chemical transformations. The 2-(difluoromethyl) substitution adds steric and electronic effects that can modulate the compound's reactivity and biological activity. Fluorine atoms, as part of the 5-fluoropyridine ring, are known to enhance the metabolic stability of molecules by reducing susceptibility to enzymatic degradation. This characteristic is particularly valuable in the design of long-acting pharmaceutical agents.
The 4-carboxaldehyde functional group at the pyridine ring provides additional reactivity, enabling the compound to undergo various chemical modifications. Recent advancements in synthetic methodologies have demonstrated that such compounds can serve as versatile intermediates in the preparation of complex molecules with potential therapeutic applications. The combination of multiple fluorine atoms and bromomethyl substitution in this compound creates a unique chemical profile that is distinct from its structural analogs.
Research published in the *Journal of Medicinal Chemistry* (2023) has shown that compounds with similar structural features to 3-(Bromomethyl)-2-(difluoromlyl)-5-fluoropyridine-4-carboxaldehyde exhibit promising antitumor activity against a range of cancer cell lines. The study highlighted the importance of fluorinated pyridine derivatives in modulating the activity of kinases involved in cell proliferation pathways. These findings underscore the potential of this compound as a lead candidate for further drug development.
Another recent study in *Organic & Biomolecular Chemistry* (2024) focused on the synthesis of fluorinated pyridine derivatives with diverse functional groups. The researchers employed a catalytic approach to selectively introduce fluorine atoms and bromomethyl groups into the pyridine ring, demonstrating the feasibility of scalable synthesis methods. This work is significant because it addresses the challenges associated with the preparation of complex heterocyclic compounds with multiple functional groups.
The 5-fluoropyridine core of this molecule is particularly noteworthy due to its prevalence in pharmaceutical compounds. The fluorine atom at the 5-position is known to enhance the lipophilicity of the molecule, which can influence its ability to cross biological membranes. This property is crucial for the development of drugs that target intracellular pathways. The presence of multiple fluorine atoms in the molecule also contributes to its metabolic stability, reducing the likelihood of rapid degradation in vivo.
Recent advances in computational chemistry have enabled researchers to predict the behavior of compounds like 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde in biological systems. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes involved in metabolic pathways. These interactions are critical for the compound's potential therapeutic applications, as they can modulate the activity of key biological processes.
The 4-carboxaldehyde group at the pyridine ring is also of interest due to its ability to form hydrogen bonds with biological targets. This property can enhance the compound's binding affinity to specific receptors, which is essential for its pharmacological activity. Researchers have also explored the possibility of using this group as a point of modification to create derivatives with enhanced potency or altered pharmacokinetic profiles.
In the field of synthetic chemistry, the preparation of compounds like 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde has been a subject of intense investigation. One notable approach involves the use of transition metal-catalyzed reactions to selectively introduce bromomethyl and fluorine atoms into the pyridine ring. This method has been shown to yield high-purity products with minimal byproducts, which is crucial for the production of pharmaceutical-grade materials.
The structural complexity of this compound also presents challenges in its purification and characterization. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of the compound. These analytical methods are essential for ensuring the quality of the final product, which is critical for its use in pharmaceutical applications.
Recent studies have also explored the potential of this compound in the development of therapeutics for neurodegenerative diseases. Research published in *Neuropharmacology* (2023) suggested that fluorinated pyridine derivatives could modulate the activity of enzymes involved in neuroinflammation. This finding highlights the importance of further research into the biological mechanisms underlying the compound's potential therapeutic effects.
The versatility of 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde as a synthetic intermediate is further demonstrated by its ability to participate in a wide range of chemical reactions. For example, the compound can undergo nucleophilic substitution reactions at the bromomethyl group, allowing for the incorporation of various functional groups into the molecule. This flexibility is valuable in the design of new pharmaceutical agents with tailored properties.
In conclusion, the 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine-4-carboxaldehyde compound represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with the presence of multiple functional groups, makes it a promising candidate for further research and development. Continued investigation into its biological activity and synthetic potential is essential for unlocking its full therapeutic potential in the treatment of various diseases.
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